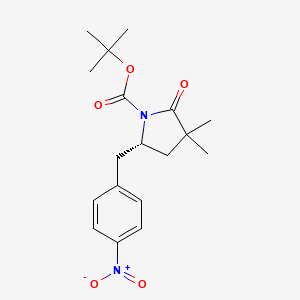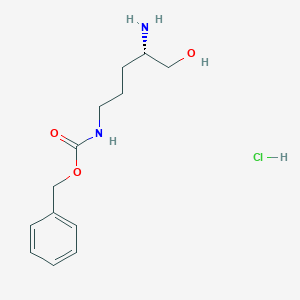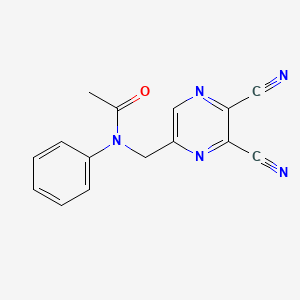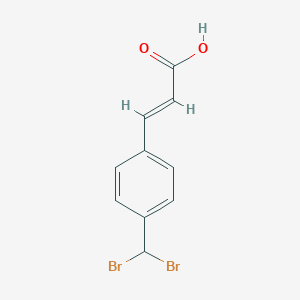
tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a nitrobenzyl group, and additional methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using a nitrobenzyl halide.
Addition of the tert-Butyl Ester Group: The tert-butyl ester group can be added through esterification using tert-butyl alcohol and an acid catalyst.
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid derivative.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.
類似化合物との比較
Similar Compounds
tert-Butyl (S)-3,3-dimethyl-2-oxopyrrolidine-1-carboxylate: Lacks the nitrobenzyl group, resulting in different reactivity and applications.
tert-Butyl (S)-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate: Lacks the additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate is unique due to the combination of its structural features, including the nitrobenzyl group, tert-butyl ester group, and additional methyl groups
特性
分子式 |
C18H24N2O5 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
tert-butyl (5S)-3,3-dimethyl-5-[(4-nitrophenyl)methyl]-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-17(2,3)25-16(22)19-14(11-18(4,5)15(19)21)10-12-6-8-13(9-7-12)20(23)24/h6-9,14H,10-11H2,1-5H3/t14-/m0/s1 |
InChIキー |
UFXLYQMJRPCSGY-AWEZNQCLSA-N |
異性体SMILES |
CC1(C[C@@H](N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-])C |
正規SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)

![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)



![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)

![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
